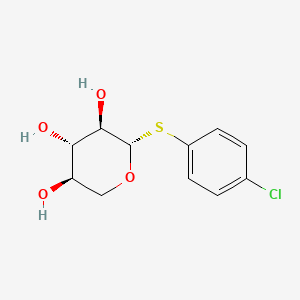
Thujopsene
Übersicht
Beschreibung
Thujopsene is a natural chemical compound classified as a sesquiterpene, with the molecular formula C₁₅H₂₄. It is found in the essential oil of various conifers, particularly in Juniperus cedrus and Thujopsis dolabrata, where it comprises around 2.2% of the heartwood’s weight . This compound is known for its unique tricyclic structure, which contributes to its distinct chemical properties.
Wirkmechanismus
Thujopsene, also known as (-)-Thujopsene, is a natural chemical compound classified as a sesquiterpene . It is found in the essential oil of a variety of conifers, particularly Juniperus cedrus and Thujopsis dolabrata . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets appear to be the GABA-gated chloride channel and Pyruvate kinase M2 (PKM2) in cancer cells . The GABA-gated chloride channel is known for its neurotoxic effects, where α-thujone, a compound similar to this compound, acts as a modulator . PKM2, on the other hand, plays a crucial role in cancer metabolism .
Mode of Action
This compound interacts with its targets in a way that it binds to PKM2 in cancer cells, inhibiting the nutritional metabolic pathway and causing apoptosis . It also modulates the GABA-gated chloride channel, which is connected to its neurotoxic effects .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cancer metabolism and neurotoxicity. By binding to PKM2, this compound inhibits the nutritional metabolic pathway in cancer cells, leading to apoptosis . In terms of neurotoxicity, this compound’s modulation of the GABA-gated chloride channel is a key aspect .
Pharmacokinetics
It is known that this compound can exist in two possible conformations, steroidal and nonsteroidal . This could potentially impact its bioavailability and pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its antitumor effects. This compound has been shown to inhibit tumor growth and metastasis by starving cancer cells via PKM2 . It induces cell death via the caspase-3 and caspase-9 pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the phenotypic manifestation and quantity of this compound in essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .
Biochemische Analyse
Biochemical Properties
Thujopsene plays a significant role in biochemical reactions, particularly in the biosynthesis of sesquiterpenes. It is synthesized by the enzyme this compound synthase, which catalyzes the conversion of farnesyl diphosphate to this compound . This enzyme-mediated reaction is crucial for the production of this compound and other related sesquiterpenes. This compound interacts with various biomolecules, including enzymes and proteins, during its biosynthesis and subsequent metabolic processes. These interactions are essential for the proper functioning and regulation of biochemical pathways involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its biosynthesis and subsequent metabolism. The biosynthesis of this compound is catalyzed by this compound synthase, which converts farnesyl diphosphate to this compound . This compound can also undergo further metabolic transformations, including oxidation and conjugation reactions, mediated by enzymes such as cytochrome P450s. These metabolic pathways are essential for the proper utilization and regulation of this compound in biological systems.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Thujopsen kann aus Farnesylpyrophosphat durch eine Reihe enzymatischer Reaktionen synthetisiert werden. Die Biosynthese beinhaltet die Cyclisierung von Farnesylpyrophosphat, um die tricyclische Struktur von Thujopsen zu bilden .
Industrielle Produktionsmethoden: Die industrielle Produktion von Thujopsen umfasst typischerweise die Extraktion von ätherischen Ölen aus Nadelhölzern wie Thujopsis dolabrata. Das ätherische Öl wird dann Destillations- und Reinigungsprozessen unterzogen, um Thujopsen zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Thujopsen durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Umlagerungsreaktionen.
Häufige Reagenzien und Bedingungen:
Säurekatalysierte Umlagerungen: Thujopsen kann in Gegenwart von Supersäuren wie HSO₃F-SO₂FCl und TiO₂/SO₄²⁻ Umlagerungsreaktionen eingehen, was zur Bildung neuer tricyclischer Kohlenwasserstoffe führt.
Hauptprodukte: Zu den Hauptprodukten, die bei diesen Reaktionen entstehen, gehören Mayuron, Thujopsan-9α-on und verschiedene Peroxide und Polymere .
Wissenschaftliche Forschungsanwendungen
Thujopsen hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Industrie:
Antitermiten- und Antipilzwirkung: Thujopsen und seine Autoxidationsprodukte haben eine signifikante Antitermiten- und Antipilzwirkung gezeigt, was sie für den Holzschutz und die Schädlingsbekämpfung nützlich macht.
Mikrobielle Ökologie: Thujopsen wird von bestimmten Pilzstämmen wie Penicillium decumbens produziert und wurde auf seine autoregulatorischen Eigenschaften und seinen Einfluss auf das Pilzwachstum untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von Thujopsen beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Beispielsweise wird seine Antipilzwirkung auf seine Fähigkeit zurückgeführt, Pilzzellmembranen zu stören und das Pilzwachstum zu hemmen . Darüber hinaus weisen die Autoxidationsprodukte von Thujopsen, wie z. B. Mayuron, stärkere biologische Aktivitäten auf als Thujopsen selbst .
Vergleich Mit ähnlichen Verbindungen
Thujopsen ist unter den Sesquiterpenen aufgrund seiner tricyclischen Struktur und spezifischen biologischen Aktivitäten einzigartig. Ähnliche Verbindungen sind:
Caryophyllen: Ein weiteres Sesquiterpen mit einer bicyclischen Struktur, bekannt für seine entzündungshemmenden und schmerzlindernden Eigenschaften.
Die einzigartige Struktur und die vielfältigen biologischen Aktivitäten von Thujopsen machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
470-40-6 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1aR,4aR,8aR)-2,4a,8,8-tetramethyl-1,1a,4,5,6,7-hexahydrocyclopropa[j]naphthalene |
InChI |
InChI=1S/C15H24/c1-11-6-9-14(4)8-5-7-13(2,3)15(14)10-12(11)15/h6,12H,5,7-10H2,1-4H3/t12-,14-,15-/m1/s1 |
InChI-Schlüssel |
WXQGPFZDVCRBME-BPLDGKMQSA-N |
SMILES |
CC1=CCC2(CCCC(C23C1C3)(C)C)C |
Isomerische SMILES |
CC1=CC[C@]2(CCCC([C@@]23[C@@H]1C3)(C)C)C |
Kanonische SMILES |
CC1=CCC2(CCCC(C23C1C3)(C)C)C |
| 470-40-6 | |
Piktogramme |
Health Hazard |
Synonyme |
thujopsene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: (−)-Thujopsene is a tricyclic sesquiterpene primarily known for its presence in the essential oil of various conifer species, especially those belonging to the Cupressaceae family. This includes trees like Hiba (Thujopsis dolabrata), Chinese cedarwood (Cupressus funebris), and Hinoki cypress (Chamaecyparis obtusa). [, , , , ]
A: Gas Chromatography coupled with Mass Spectrometry (GC/MS) is widely employed for quantifying Thujopsene in essential oils. This method involves separating the various components of the oil based on their volatility and then identifying and quantifying them based on their mass-to-charge ratios. [, , , , ]
A: Yes, commercially available products claiming to contain Hiba oil or hinokitiol often contain a mixture of woods from various Cupressaceae species. This makes it difficult to use this compound as a sole indicator of authenticity, as its concentration can vary greatly depending on the wood source. []
A: Yes, this compound has demonstrated various biological activities in research studies. For instance, it exhibits potent inhibitory effects on certain cytochrome P450 (CYP) enzymes, specifically CYP2B6, which is involved in drug metabolism. This finding suggests the potential for drug interactions when this compound-containing products are used concurrently with medications metabolized by CYP2B6. []
A: In addition to CYP inhibition, this compound has shown mast cell-stabilizing effects by downregulating interleukin-4 (IL-4) secretion in antigen-induced RBL-2H3 cells. This suggests potential applications in managing IgE-mediated allergic disorders. [] Moreover, this compound exhibits toxicity against house dust mites (Dermatophagoides farinae) and copra mites (Tyrophagus putrescentiae), indicating its potential use in controlling these common household allergens. []
A: this compound can undergo a variety of chemical reactions, which have been explored for synthesizing derivatives and understanding its reactivity. For example, it undergoes stereospecific ring contraction upon oxidation with Thallium Triacetate in acetic acid, yielding a ketone as the major product. [] This highlights the susceptibility of the cyclopropane ring to specific reaction conditions.
A: Yes, researchers have investigated various reactions to generate this compound derivatives. For instance, Vilsmeier formylation allows for the introduction of a formyl group at the 3-position of this compound. This modified compound can be further utilized to synthesize other 3-substituted derivatives with potential applications. [] Additionally, esterification reactions using bismuth(III) sulfate as a catalyst have been studied to produce this compound esters, albeit with skeletal rearrangement as a side reaction. []
A: Recent research has focused on utilizing this compound as a starting material for producing high-density biofuels. Specifically, the hydrogenation of this compound leads to a fuel blend with a higher volumetric net heat of combustion (NHOC) compared to conventional jet fuel. [] This underscores the potential of transforming this naturally occurring sesquiterpene into a valuable renewable energy source.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


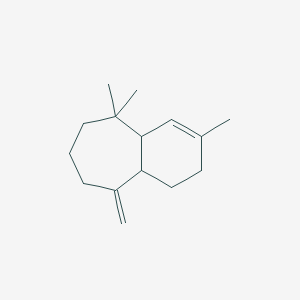
![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)
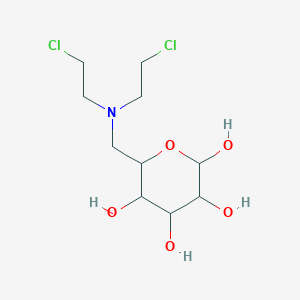
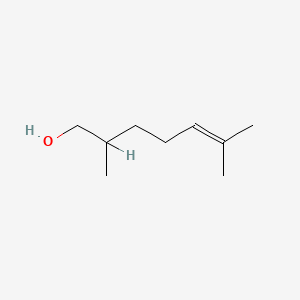
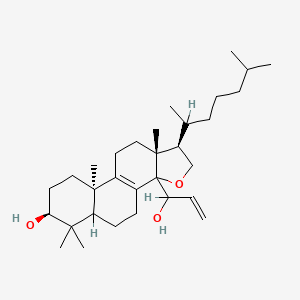

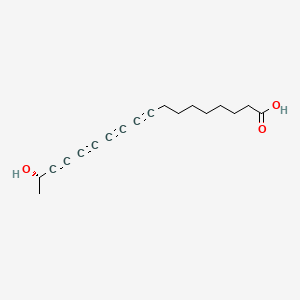

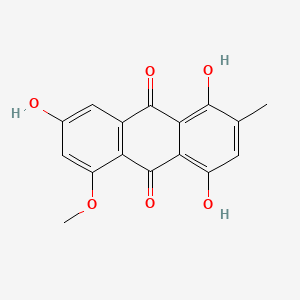


![[(3S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-17-acetyloxy-6,11-dichloro-13-methyl-2,3,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1203529.png)

